培哚普利拉坦 B

描述

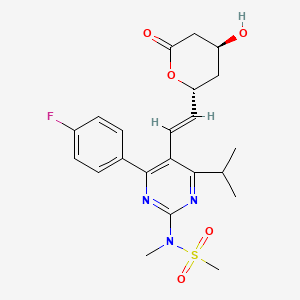

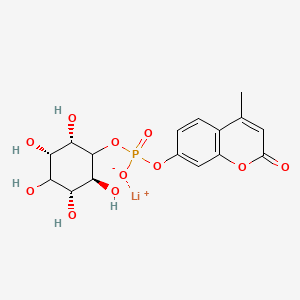

Perindoprilat Lactam B is a chemical compound with the molecular formula C17H26N2O4 . It is used in proteomics research . The CAS number for Perindoprilat Lactam B is 130061-28-8 .

Molecular Structure Analysis

Perindoprilat Lactam B has a molecular weight of 322.4 . The molecular structure of Perindoprilat Lactam B has been investigated using B3LYP/6-31g(d) and B3LYP/6-311+g(d,p) model chemistry .

Chemical Reactions Analysis

β-Lactam antibiotics, including Perindoprilat Lactam B, can be significantly degraded with sodium hydroxide and hydroxylamine . Hydroxylamine was found to degrade the β-lactam structure under mild conditions, while sodium hydroxide did not .

Physical and Chemical Properties Analysis

Perindoprilat Lactam B has a molecular formula of C17H26N2O4 and a molecular weight of 322.4 .

科学研究应用

心力衰竭治疗

该化合物还用于治疗心力衰竭。 它通过减轻心脏负担和增强心脏功能来提高生存率并减少住院次数 .

药代动力学和生物利用度研究

培哚普利拉坦 B 正在进行广泛的研究以了解其药代动力学和生物利用度。 研究包括测量其在人血浆和母乳中的浓度,以确定最佳治疗剂量 .

药物稳定性和储存

研究this compound 在各种储存条件下的稳定性对于确保其作为药物使用时的有效性至关重要。 稳定性研究在不同温度下进行,以确定其保质期 .

药物设计与开发

分析this compound 的分子结构,以设计可能具有改善的疗效或减少副作用的类似物。 结构分析有助于开发新的 ACE 抑制剂 .

临床试验和监管标准

This compound 正在进行临床试验,以评估其治疗各种疾病的安全性和有效性。 它也正在进行研究以满足卫生当局为药品制定的监管标准 .

作用机制

- ATII plays a crucial role in regulating blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

- By inhibiting ACE, Perindoprilat prevents the conversion of ATI to ATII, leading to vasodilation, reduced blood pressure, and decreased aldosterone secretion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

When handling Perindoprilat Lactam B, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

The resistance of β-lactam antibiotics, including Perindoprilat Lactam B, is a significant issue in the medical field . The discovery of β-lactamase inhibitors (BLIs) and other β-lactam potentiators has been a promising avenue of research . The future of this field may involve the development of more effective therapeutic agents and the exploration of other mechanisms to reduce the global antimicrobial resistance (AMR) burden .

生化分析

Biochemical Properties

Perindoprilat Lactam B plays a significant role in biochemical reactions. It is metabolized from Perindopril, which inhibits the conversion of angiotensin I to angiotensin II . This interaction involves various enzymes and proteins, including ACE, which is directly inhibited by Perindoprilat Lactam B .

Cellular Effects

Perindoprilat Lactam B influences cell function by affecting cell signaling pathways. By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Perindoprilat Lactam B involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to ACE, inhibiting its activity and reducing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perindoprilat Lactam B change over time. Stability studies have been conducted in both human plasma and bovine milk for up to 3 months, at the storage conditions of 25, 4, and −80 °C .

Metabolic Pathways

Perindoprilat Lactam B is involved in the renin-angiotensin system metabolic pathway. It interacts with ACE, a key enzyme in this pathway .

属性

IUPAC Name |

(2S)-2-[(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVXUKWRYVJUFG-HTVCTNPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156329 | |

| Record name | Perindoprilat lactam B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130061-28-8 | |

| Record name | Perindoprilat lactam B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130061288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat lactam B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRILAT LACTAM B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G458O7KI2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)